(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)
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Overview
Description
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is a coordination compound that features a zirconium ion coordinated with a ligand containing trifluoromethyl and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) typically involves the reaction of zirconium salts with the appropriate ligand precursor. One common method is to react zirconium tetrachloride with (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and rigorous control of reaction conditions are crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium species.
Reduction: It can be reduced to lower oxidation state zirconium species.
Substitution: Ligands in the coordination sphere of zirconium can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or by heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while reduction can produce zirconium hydrides. Substitution reactions can result in the formation of new zirconium complexes with different ligands.
Scientific Research Applications
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool for biological imaging and diagnostics.
Industry: It is used in the production of specialty chemicals and in processes requiring high-performance catalysts.
Mechanism of Action
The mechanism by which (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) exerts its effects involves coordination chemistry principles. The zirconium ion acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The trifluoromethyl and oxo groups in the ligand can also participate in electron transfer processes, enhancing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Zirconium tetrachloride: A common zirconium compound used in similar applications.
Zirconium acetylacetonate: Another zirconium complex with different ligands.
Zirconium oxalate: A zirconium compound with oxalate ligands.
Uniqueness
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is unique due to the presence of the trifluoromethyl group, which imparts distinctive electronic properties to the compound. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability.
Properties
IUPAC Name |
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4/b4*4-2-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYHZWGGPPBCMA-UVSRJUEXSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Zr+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F12O8Zr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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